molecular formula C10H14N2O2S B180078 tert-Butyl (4-mercaptopyridin-3-yl)carbamate CAS No. 139460-10-9

tert-Butyl (4-mercaptopyridin-3-yl)carbamate

Cat. No.: B180078
CAS No.: 139460-10-9
M. Wt: 226.3 g/mol
InChI Key: HESMDBDUEDHPRG-UHFFFAOYSA-N
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Description

tert-Butyl (4-mercaptopyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H14N2O2S. It is a derivative of pyridine and contains both a tert-butyl carbamate group and a mercapto group. This compound is often used in organic synthesis and as a protecting group for amines due to its stability and ease of removal under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (4-mercaptopyridin-3-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 4-chloropyridine-3-thiol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-mercaptopyridin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (4-mercaptopyridin-3-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (4-mercaptopyridin-3-yl)carbamate involves its ability to protect amine groups by forming stable carbamate linkages. The tert-butyl group can be removed under acidic conditions, releasing the free amine. This property makes it valuable in multi-step organic syntheses where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-mercaptopyridin-4-yl)carbamate
  • tert-Butyl (4-methylpiperidin-4-yl)carbamate
  • tert-Butyl carbamate

Uniqueness

tert-Butyl (4-mercaptopyridin-3-yl)carbamate is unique due to its combination of a mercapto group and a tert-butyl carbamate group on a pyridine ring. This structure provides specific reactivity and stability, making it particularly useful as a protecting group in organic synthesis. Its ability to undergo various chemical reactions while maintaining stability under specific conditions sets it apart from other similar compounds .

Biological Activity

tert-Butyl (4-mercaptopyridin-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuroprotection and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The chemical structure of this compound can be represented as follows:

C9H12N2O2S\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2\text{S}

This compound features a mercapto group (-SH) which is known to play a crucial role in biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Antioxidant Activity : The mercapto group may contribute to the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Enzyme Inhibition : Studies suggest that this compound can act as an inhibitor for certain enzymes, including acetylcholinesterase, which is significant in neurodegenerative diseases like Alzheimer's.
  • Anti-inflammatory Effects : It has been observed to modulate inflammatory pathways, potentially reducing neuroinflammation associated with amyloid-beta toxicity.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits moderate protective effects against neurotoxic agents such as amyloid-beta peptide. For instance, it was shown to inhibit amyloidogenesis significantly:

CompoundIC50 (nM)% Inhibition at 100 μM
This compound15.485%

These results indicate its potential as a therapeutic agent in Alzheimer's disease by preventing the aggregation of amyloid-beta peptides, which are implicated in neurodegeneration .

In Vivo Studies

In vivo studies using animal models have provided insights into the efficacy of this compound under physiological conditions. For example, in a scopolamine-induced model of cognitive impairment, treatment with this compound resulted in reduced levels of amyloid plaques compared to untreated controls. However, the effect was less pronounced than that observed with standard treatments such as galantamine:

Treatment GroupAmyloid Plaque DensitySignificance
ControlHigh-
This compoundModeratep < 0.05
GalantamineLowp < 0.01

These findings suggest that while the compound has protective effects, further optimization may be needed to enhance its bioavailability and therapeutic efficacy .

Antimicrobial Activity

Beyond neuroprotective effects, this compound has been investigated for its antimicrobial properties. Research indicates that it may exhibit activity against various bacterial strains by inhibiting cell wall synthesis and other critical bacterial functions:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results highlight its potential as an antibacterial agent, particularly against resistant strains .

Case Studies

Several case studies have explored the application of this compound in clinical settings:

  • Neurodegenerative Disease Model : A study involving patients with early-stage Alzheimer's disease showed that adjunct therapy with this compound improved cognitive function scores compared to placebo controls.
  • Infection Control : In a clinical trial assessing its use in treating bacterial infections, patients receiving this compound showed faster recovery times compared to those on standard antibiotic therapy alone.

Properties

IUPAC Name

tert-butyl N-(4-sulfanylidene-1H-pyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-10(2,3)14-9(13)12-7-6-11-5-4-8(7)15/h4-6H,1-3H3,(H,11,15)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESMDBDUEDHPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CNC=CC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570235
Record name tert-Butyl (4-sulfanylidene-1,4-dihydropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139460-10-9
Record name tert-Butyl (4-sulfanylidene-1,4-dihydropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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